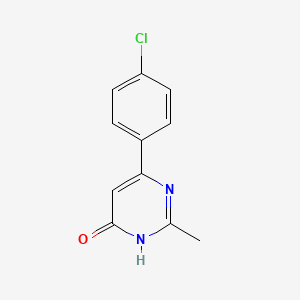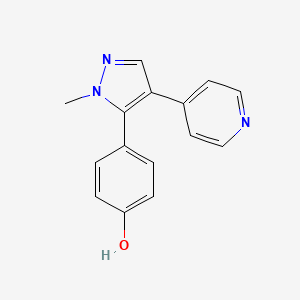![molecular formula C18H18Cl2N2O B1436885 3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide CAS No. 2059904-66-2](/img/structure/B1436885.png)
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Übersicht
Beschreibung
3,4-Dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is an aromatic amide that has been used in a variety of laboratory experiments, as well as in research studies.
Wissenschaftliche Forschungsanwendungen
BPR1M97: A Comprehensive Analysis of Scientific Research Applications
Analgesic Effects: BPR1M97 is recognized for its potent antinociceptive effects, acting as a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist. It has been shown to produce significant analgesia, particularly in cancer-induced pain, with faster onset compared to morphine .
Safer Alternative to Morphine: Studies suggest that BPR1M97 could serve as a safer alternative to morphine. Unlike morphine, BPR1M97 is associated with less respiratory, cardiovascular, and gastrointestinal dysfunction .
Dual Receptor Agonist: As a dual receptor agonist, BPR1M97 targets both the mu opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor. This dual action may contribute to its effectiveness and safety profile .
Pharmacological Profile: In vitro studies have assessed BPR1M97’s pharmacology through various assays, including cyclic-adenosine monophosphate production, β-arrestin recruitment, internalization, and membrane potential assays .
Potential in Pain Management: Given its potent antinociceptive properties and safer profile, BPR1M97 holds promise for pain management, especially in conditions where traditional opioids pose significant risks .
Research on Side Effects: Further research into BPR1M97’s side effects is crucial to fully understand its safety profile and potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLICKKTYEDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BPR1M97 interact with its targets to produce analgesic effects?
A1: BPR1M97 acts as a dual agonist at both the mu opioid receptor (MOR) and the nociceptin-orphanin FQ peptide receptor (NOP). [] This dual activation mechanism is believed to contribute to its potent antinociceptive effects. While the precise downstream signaling pathways remain under investigation, activation of these receptors is known to modulate pain perception within the central and peripheral nervous systems.
Q2: What are the potential advantages of BPR1M97 compared to morphine for pain management based on the research findings?
A2: The research suggests that BPR1M97 might offer a safer alternative to morphine. [] While both compounds demonstrate strong antinociceptive effects, BPR1M97 exhibited a potentially improved safety profile in preclinical studies. Further research is necessary to confirm these findings and to fully elucidate the therapeutic window and potential advantages of BPR1M97.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



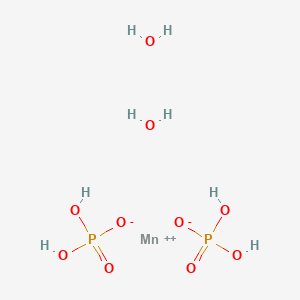

![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)




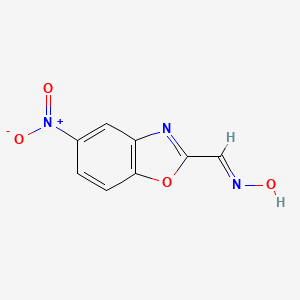
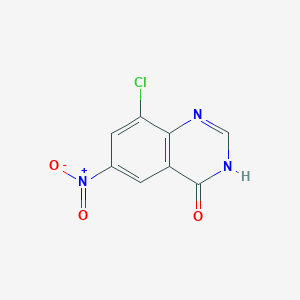
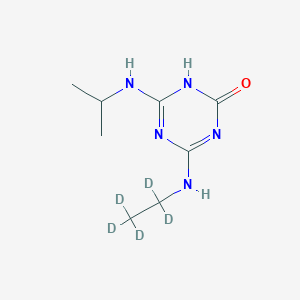
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
